Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 518053-20-8
VCID: VC21499644
InChI: InChI=1S/C22H21NO5S2/c1-3-8-18-20(22(24)27-4-2)16-13-17(23-30(25,26)19-11-7-12-29-19)14-9-5-6-10-15(14)21(16)28-18/h5-7,9-13,23H,3-4,8H2,1-2H3
SMILES: CCCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CS4)C(=O)OCC
Molecular Formula: C22H21NO5S2
Molecular Weight: 443.5g/mol

Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate

CAS No.: 518053-20-8

Cat. No.: VC21499644

Molecular Formula: C22H21NO5S2

Molecular Weight: 443.5g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate - 518053-20-8

Specification

CAS No. 518053-20-8
Molecular Formula C22H21NO5S2
Molecular Weight 443.5g/mol
IUPAC Name ethyl 2-propyl-5-(thiophen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate
Standard InChI InChI=1S/C22H21NO5S2/c1-3-8-18-20(22(24)27-4-2)16-13-17(23-30(25,26)19-11-7-12-29-19)14-9-5-6-10-15(14)21(16)28-18/h5-7,9-13,23H,3-4,8H2,1-2H3
Standard InChI Key OKBBOLKAUZKJFF-UHFFFAOYSA-N
SMILES CCCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CS4)C(=O)OCC
Canonical SMILES CCCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CS4)C(=O)OCC

Introduction

Chemical Identity and Structural Characteristics

Identification Parameters

The following table presents the essential identification parameters for Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate:

ParameterValue
CAS Number518053-20-8
Molecular FormulaC22H21NO5S2
Molecular Weight443.5 g/mol
IUPAC Nameethyl 2-propyl-5-(thiophen-2-ylsulfonylamino)benzo[g]benzofuran-3-carboxylate
Standard InChIInChI=1S/C22H21NO5S2/c1-3-8-18-20(22(24)27-4-2)16-13-17(23-30(25,26)19-11-7-12-29-19)14-9-5-6-10-15(14)21(16)28-18/h5-7,9-13,23H,3-4,8H2,1-2H3
Standard InChIKeyOKBBOLKAUZKJFF-UHFFFAOYSA-N
SMILESCCCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CS4)C(=O)OCC

Physical and Chemical Properties

The physical and chemical properties of Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate are largely influenced by its complex structure and the functional groups present within the molecule.

Physical State and Stability

While specific data regarding the physical appearance of this compound is limited in the available literature, structurally similar compounds containing the naphtho[1,2-b]furan core typically exist as crystalline solids at room temperature. The stability of the compound is expected to be influenced by the conjugated ring systems and the nature of the functional groups attached to the core structure.

Chemical Reactivity

The chemical reactivity of this compound is determined by the functional groups present:

  • The ethyl carboxylate group can undergo hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid.

  • The sulfonamide group (-SO2NH-) can act as both a hydrogen bond donor and acceptor, potentially participating in a range of non-covalent interactions with biological targets.

  • The thiophene ring introduces aromatic character and may participate in π-π stacking interactions with other aromatic systems.

  • The propyl chain provides a site for potential oxidation or functionalization in synthetic manipulations.

Synthesis Methodologies

The synthesis of Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate likely involves multiple steps due to its structural complexity.

Relevance of Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction may be relevant in the synthesis of this compound or its precursors. This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between aryl halides and boronic acids, potentially facilitating the construction of the complex ring system or the attachment of specific functional groups. The general procedure involves the use of a palladium catalyst, typically Pd(PPh3)4, along with a base (such as potassium phosphate) in an appropriate solvent system .

Sulfonamide Formation

The thiophene-2-sulfonamido group could be introduced through reactions involving thiophene-2-sulfonyl chloride with the appropriate amine. Research on similar compounds indicates that the synthesis of thiophene sulfonamides often involves the reaction of thiophene sulfonyl chlorides with amines under basic conditions, followed by potential alkylation of the resulting sulfonamide if necessary .

Research Applications

The unique structure and potential properties of Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate make it relevant for various research applications.

Pharmaceutical Research

In pharmaceutical research, this compound may serve as:

  • A lead compound for medicinal chemistry programs seeking novel therapeutic agents.

  • A chemical probe for investigating biological pathways and mechanisms.

  • A structural template for the development of structure-activity relationships (SAR) studies.

Materials Science Applications

The extended conjugated system in this compound may also lend itself to applications in materials science:

  • Development of organic electronic materials, potentially for use in devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics.

  • Exploration of non-linear optical properties, which might arise from the asymmetric electron distribution within the molecule.

  • Investigation of potential supramolecular assemblies based on π-π stacking and hydrogen bonding interactions.

Comparative Analysis with Related Compounds

Understanding the relationship between Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate and structurally related compounds provides valuable insights into its potential properties and applications.

Comparison with Other Sulfonamides

Thiophene-2-sulfonamides, such as 5-bromo-N-alkylthiophene-2-sulfonamides, share the thiophene-sulfonamide motif with our target compound. Recent research on these compounds has focused on their potential antimicrobial properties, particularly against drug-resistant bacteria such as New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147 .

The following table compares key features of Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate with related compounds:

CompoundCore StructureKey Functional GroupsMolecular Weight (g/mol)
Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylateNaphtho[1,2-b]furanEthyl carboxylate, Propyl, Thiophene-2-sulfonamido443.5
Ethyl 2,5-dimethylfuran-3-carboxylateFuranEthyl carboxylate, Methyl groups168.19
5-Bromo-N-alkylthiophene-2-sulfonamidesThiopheneBromo, N-alkylsulfonamidoVaries by alkyl group

This comparative analysis highlights the unique structural features of our target compound and provides context for understanding its potential properties and applications .

Recent Developments and Future Research Directions

The field of heterocyclic organic chemistry continues to evolve, with ongoing research providing new insights into compounds like Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate.

Recent Advances in Synthetic Methodologies

Recent advances in synthetic organic chemistry, particularly in the area of transition-metal-catalyzed reactions, have expanded the toolbox available for constructing complex heterocyclic structures. The development of C-H activation methodologies, for instance, offers new approaches to the functionalization of heterocyclic compounds, potentially providing more efficient routes to compounds like our target molecule .

Emerging Applications

Emerging research in the field of medicinal chemistry suggests potential new applications for compounds with structural features similar to Ethyl 2-propyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate:

  • Development of calcium channel blockers: Recent research has explored the use of heterocyclic compounds as calcium channel blockers for the treatment of cardiovascular and neurological disorders. The structural features of our target compound may lend themselves to similar applications .

  • Multi-target drug design: There is growing interest in developing compounds that can interact with multiple biological targets simultaneously. The complex structure of our target compound, with its various functional groups and binding sites, makes it a potential candidate for exploration in this area .

Future Research Directions

Future research involving this compound might explore:

  • Detailed structure-activity relationship studies to identify the specific structural features responsible for any observed biological activities.

  • Development of more efficient synthetic routes to facilitate the preparation of structural analogues for comprehensive SAR studies.

  • Investigation of potential applications in emerging fields such as chemical biology, where compounds with distinctive structural features can serve as molecular probes for biological systems .

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